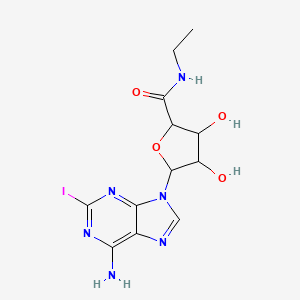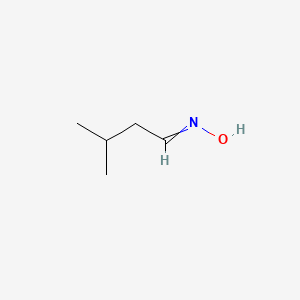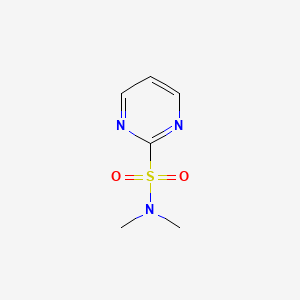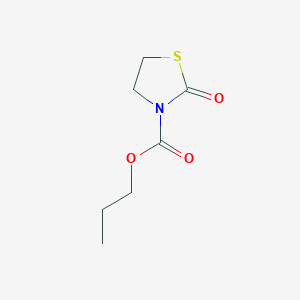
Propyl 2-oxothiazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2-oxothiazolidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolidine family It is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-oxothiazolidine-3-carboxylate typically involves the reaction of propylamine with 2-oxothiazolidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Propyl 2-oxothiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Propyl 2-oxothiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antioxidant properties and its ability to modulate cellular redox states.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions related to oxidative stress, such as myocardial infarction and hepatotoxicity
Mecanismo De Acción
The mechanism of action of propyl 2-oxothiazolidine-3-carboxylate involves its conversion to cysteine, a precursor of glutathione. Glutathione is a critical antioxidant that protects cells from oxidative damage. The compound enhances the cellular levels of glutathione, thereby exerting its protective effects against oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxothiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar antioxidant properties.
Oxazolidines: Compounds with a similar ring structure but containing oxygen instead of sulfur.
Thiazoles: Compounds with a similar sulfur-nitrogen ring but differing in their chemical properties and applications
Uniqueness
Propyl 2-oxothiazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to enhance glutathione levels makes it particularly valuable in research related to oxidative stress and related diseases .
Propiedades
Fórmula molecular |
C7H11NO3S |
|---|---|
Peso molecular |
189.23 g/mol |
Nombre IUPAC |
propyl 2-oxo-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO3S/c1-2-4-11-6(9)8-3-5-12-7(8)10/h2-5H2,1H3 |
Clave InChI |
AACNAMMZBVXXPB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)N1CCSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


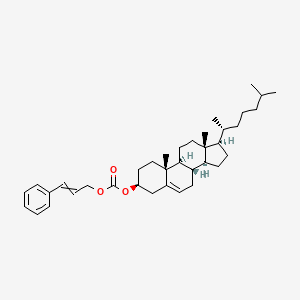
![5-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13970813.png)

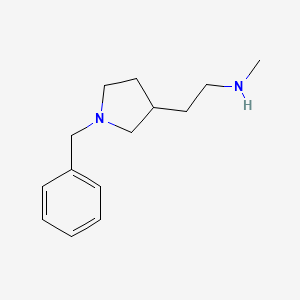

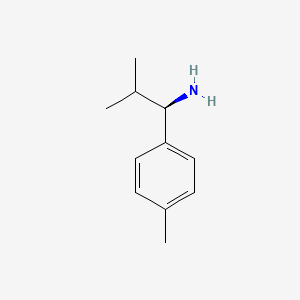
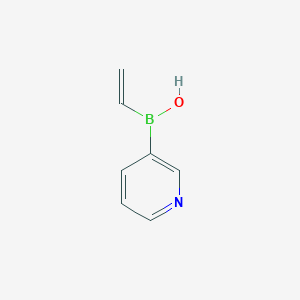

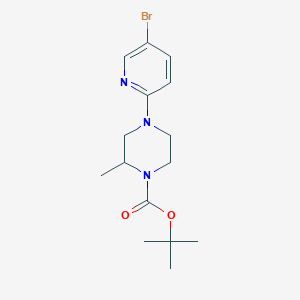
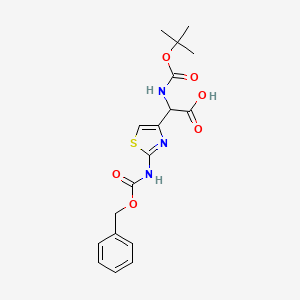
![9-Octadecenamide, N-[2-(2-hydroxyethoxy)ethyl]-, (9Z)-](/img/structure/B13970859.png)
